N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine
Overview
Description
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is a chemical compound that features a bromopyridine moiety attached to a cyclopropanamine structure
Scientific Research Applications
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety and hazards associated with similar compounds have been documented. For instance, N-[(5-bromopyridin-3-yl)methyl]ethanamine dihydrochloride is associated with hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine typically involves the reaction of 5-bromopyridine with N-methylcyclopropanamine. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 5-bromopyridine is reacted with an appropriate boronic acid derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromopyridine to a pyridine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium thiolate can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyclopropanamine structure can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar bromopyridine structure but with a carboxylic acid group.
5-Bromopyridine-2-thiol: Contains a thiol group instead of the cyclopropanamine moiety.
Methyl 5-bromopyridine-3-carboxylate: Features a methyl ester group in place of the cyclopropanamine.
Uniqueness
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine is unique due to the presence of both a bromopyridine and a cyclopropanamine structure, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-N-methylcyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13(10-2-3-10)7-8-4-9(11)6-12-5-8/h4-6,10H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXJXTYQTCTOOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CN=C1)Br)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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